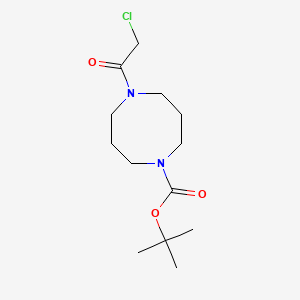
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazocane ring substituted with a chloroacetyl group and a tert-butyl ester. Its chemical formula is C12H21ClN2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,5-diazocane with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, and primary amines are commonly used. Conditions typically involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide. Reactions are often conducted in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted diazocane derivatives with various functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diazocane ring may also interact with biological membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-chloroacetyl)carbamate
- tert-Butyl carbamate
- Chloroacetyl chloride
Uniqueness
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate is unique due to its diazocane ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H23ClN2O3 |
|---|---|
Poids moléculaire |
290.78 g/mol |
Nom IUPAC |
tert-butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-4-6-15(7-5-9-16)11(17)10-14/h4-10H2,1-3H3 |
Clé InChI |
GXEKSQVGTCOSQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
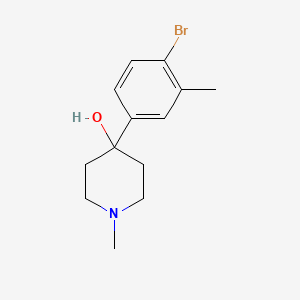
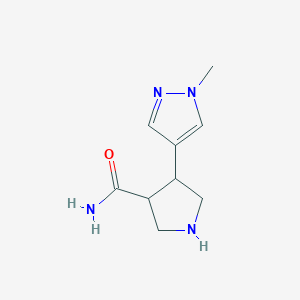
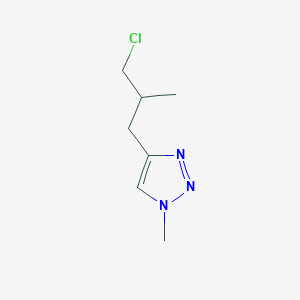
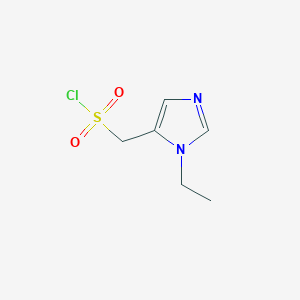
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
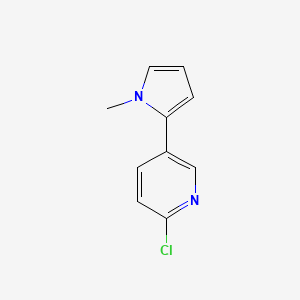
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
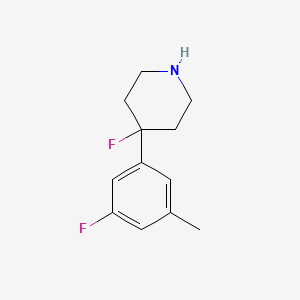
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)
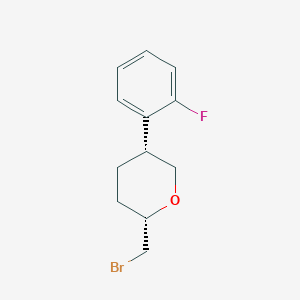
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
